molecular formula C10H14O2 B13881617 1-(Cyclohexen-1-yl)cyclopropane-1-carboxylic acid

1-(Cyclohexen-1-yl)cyclopropane-1-carboxylic acid

Katalognummer: B13881617
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: QUPYPAXCKAGMNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclohexen-1-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H14O2 It is characterized by a cyclohexene ring attached to a cyclopropane carboxylic acid group

Vorbereitungsmethoden

The synthesis of 1-(Cyclohexen-1-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of cyclohexene using a carboxylic acid derivative. The reaction conditions typically include the use of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

1-(Cyclohexen-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction may produce cyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Cyclohexen-1-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications.

Wirkmechanismus

The mechanism by which 1-(Cyclohexen-1-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The cyclopropane ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(Cyclohexen-1-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclohexanecarboxylic acid: This compound has a similar cyclohexane ring but lacks the cyclopropane group, resulting in different chemical properties and reactivity.

    Cyclopropane-1-carboxylic acid: This compound contains a cyclopropane ring but lacks the cyclohexene group, leading to different applications and reactivity.

    Cyclohexene derivatives: Compounds with similar cyclohexene structures but different functional groups can be compared to highlight the unique properties of this compound.

Eigenschaften

Molekularformel

C10H14O2

Molekulargewicht

166.22 g/mol

IUPAC-Name

1-(cyclohexen-1-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H14O2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H,11,12)

InChI-Schlüssel

QUPYPAXCKAGMNM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=CC1)C2(CC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.